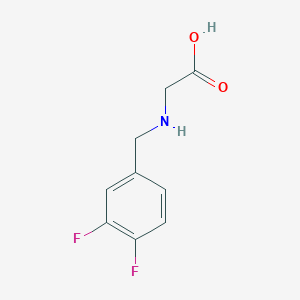
(3,4-Difluorobenzyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Difluorobenzyl)glycine is an organic compound that features a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and a glycine moiety attached to the benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorobenzyl)glycine typically involves the reaction of 3,4-difluorobenzyl chloride with glycine in the presence of a base. The reaction is carried out under mild conditions, often using solvents such as ethanol or water. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the glycine moiety.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
(3,4-Difluorobenzyl)glycine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: 3,4-Difluorobenzoic acid.
Reduction: 3,4-Difluorobenzyl alcohol.
Substitution: Various substituted benzyl glycine derivatives.
科学的研究の応用
(3,4-Difluorobenzyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of (3,4-Difluorobenzyl)glycine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor.
類似化合物との比較
Similar Compounds
- (3,4-Dichlorobenzyl)glycine
- (3,4-Dimethylbenzyl)glycine
- (3,4-Dimethoxybenzyl)glycine
Uniqueness
(3,4-Difluorobenzyl)glycine is unique due to the presence of fluorine atoms, which impart distinct electronic properties. These properties can enhance the compound’s reactivity and binding affinity compared to its analogs with different substituents.
特性
分子式 |
C9H9F2NO2 |
|---|---|
分子量 |
201.17 g/mol |
IUPAC名 |
2-[(3,4-difluorophenyl)methylamino]acetic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-7-2-1-6(3-8(7)11)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) |
InChIキー |
QGHAYLZFNXATRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CNCC(=O)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















